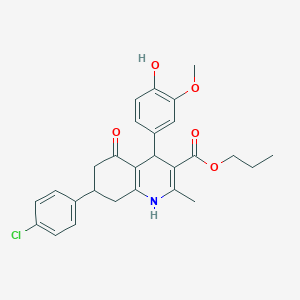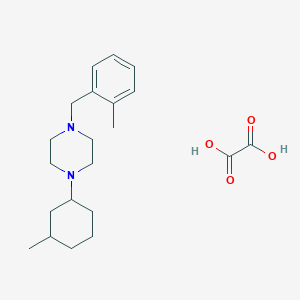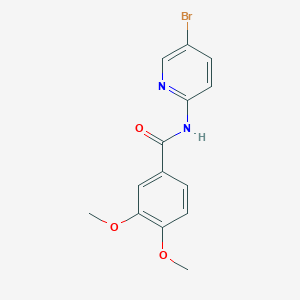![molecular formula C17H19BrN2 B4970716 3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine](/img/structure/B4970716.png)
3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine is a chemical compound that has been extensively studied for its various biochemical and physiological effects. It is a pyridine derivative that has been synthesized using various methods and has shown promise in scientific research applications.
作用机制
The mechanism of action of 3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine is not fully understood. However, it is believed to work by binding to dopamine receptors in the brain, which reduces the activity of dopamine in the brain. This, in turn, reduces the symptoms of psychosis. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine has been found to have various biochemical and physiological effects. It has been found to bind to dopamine receptors in the brain, which reduces the activity of dopamine in the brain. This, in turn, reduces the symptoms of psychosis. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have neuroprotective effects, which may make it a potential treatment for Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine in lab experiments include its potential as an antipsychotic drug, its potential as a cancer treatment, and its neuroprotective effects. Additionally, it is relatively easy to synthesize using various methods. The limitations of using this compound in lab experiments include its unknown mechanism of action and its potential toxicity.
未来方向
There are many future directions for the study of 3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine. One direction is to further study its potential as an antipsychotic drug, as it has shown promise in reducing the symptoms of psychosis. Another direction is to further study its potential as a cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity.
合成方法
The synthesis of 3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine has been achieved using various methods, including the Suzuki coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. The Suzuki coupling reaction involves the reaction of 3-bromobenzylboronic acid with 2-piperidinylboronic acid in the presence of a palladium catalyst and a base. The Stille coupling reaction involves the reaction of 3-bromobenzylstannane with 2-piperidinyl iodide in the presence of a palladium catalyst and a base. The Sonogashira coupling reaction involves the reaction of 3-bromobenzyl iodide with 2-piperidinylacetylene in the presence of a palladium catalyst and a base.
科学研究应用
3-[1-(3-bromobenzyl)-2-piperidinyl]pyridine has been extensively studied for its various scientific research applications. It has been shown to have potential as an antipsychotic drug, as it has been found to bind to dopamine receptors in the brain. It has also been studied for its potential as a cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as a treatment for Alzheimer's disease, as it has been found to have neuroprotective effects.
属性
IUPAC Name |
3-[1-[(3-bromophenyl)methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2/c18-16-7-3-5-14(11-16)13-20-10-2-1-8-17(20)15-6-4-9-19-12-15/h3-7,9,11-12,17H,1-2,8,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAKXJVBIUBBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-Bromobenzyl)-2-piperidinyl]pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4970636.png)

![N-(3-hydroxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B4970648.png)
![3-[(3,5-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4970659.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B4970671.png)

![1,1'-{1,3,4-thiadiazole-2,5-diylbis[thio(1-oxo-2,1-ethanediyl)]}dipiperidine](/img/structure/B4970685.png)

![5-bromo-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4970693.png)
![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4970701.png)
![2,2'-(oxydi-4,1-phenylene)bis[N-(tert-butyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B4970703.png)
![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}methanamine](/img/structure/B4970709.png)

![9-[3-methoxy-4-(1-naphthylmethoxy)phenyl]-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4970723.png)